molecular formula C8H13ClN2O B581708 4-(2-Aminoethoxy)aniline hydrochloride CAS No. 1375068-75-9

4-(2-Aminoethoxy)aniline hydrochloride

Cat. No. B581708
CAS RN: 1375068-75-9
M. Wt: 188.655
InChI Key: NHBYQBOGWUIKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Aminoethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C8H13ClN2O . It has a molecular weight of 188.66 . The IUPAC name for this compound is 4-(2-aminoethoxy)aniline hydrochloride .


Molecular Structure Analysis

The InChI code for “4-(2-Aminoethoxy)aniline hydrochloride” is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(2-Aminoethoxy)aniline hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Synthesis of Substituted 2-Aminobiphenyls

Hofmann, Jasch, and Heinrich (2014) described the preparation of substituted 2-aminobiphenyls using arylhydrazine hydrochlorides and anilines. This process includes biphasic radical arylation reactions with dioxygen from air as an oxidant. The research highlights the ortho:meta regioselectivities achieved with anilines, including those with a donor substituent in the para position, providing a metal-free method to access aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).

2. Elaboration of Organic Materials with Mesogenic Properties

Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in synthesizing dendritic melamines. The study discusses the preparation of G-2 melamine-based dendrimers incorporating 4-(n-Octyloxy)aniline, highlighting their self-organizing and self-assembling capabilities in solution and solid state. This research demonstrates the significance of dendritic construction's nature on the properties of the resulting materials (Morar et al., 2018).

3. Treatment of Wastewater from Vanillin Production

Huang Wei (2007) conducted a study focusing on the degradation of 4-Amino-dimethyl-aniline hydrochloride, a key component of wastewater from vanillin production. This research found effective, non-polluting methods for treating this wastewater, involving special microbes and bacteria that consume 4-amino-dimethyl-aniline hydrochloride. The study presents an economical and efficient approach for wastewater management in vanillin production (Wei, 2007).

4. Corrosion Inhibition Properties

Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. The study revealed that this compound is a mixed-type inhibitor, with its efficiency decreasing with rising temperature. The adsorption process followed the Langmuir adsorption isotherm, providing insights into the thermodynamics of the adsorption process and its correlation with inhibition performance (Xu et al., 2015).

5. Inhibition of Src Kinase Activity

Boschelli et al. (2001) optimized the anilino group of certain compounds to inhibit Src kinase activity, leading to the development of potent inhibitors. This research is vital in understanding the role of substituted anilines in medical chemistry, particularly in the development of compounds that can effectively inhibit cellular processes involved in diseases (Boschelli et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-(2-aminoethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBYQBOGWUIKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)aniline hydrochloride

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